2-(benzo[d][1,3]dioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the oxadiazole ring. The final step involves the acylation reaction to form the acetamide linkage.
Preparation of Benzo[d][1,3]dioxole Derivative: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Acylation Reaction: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the oxadiazole compound in the presence of an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: Both the benzo[d][1,3]dioxole and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of carboxylic acids, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzo[d][1,3]dioxole moiety can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with protein targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)piperidine: Similar benzo[d][1,3]dioxole moiety but different functional groups.
2-(benzo[d][1,3]dioxol-5-yl)ethanamine: Contains the benzo[d][1,3]dioxole moiety with an ethanamine group.
1-(1,3-Benzodioxol-5-yl)butan-2-one: Features the benzo[d][1,3]dioxole moiety with a butanone group.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and oxadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-15(9-11-6-7-13-14(8-11)23-10-22-13)18-17-20-19-16(24-17)12-4-2-1-3-5-12/h6-8,12H,1-5,9-10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBYDTXZZICRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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